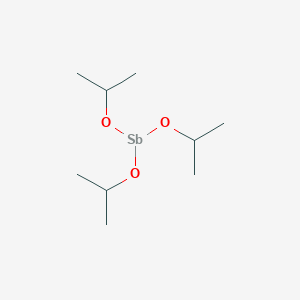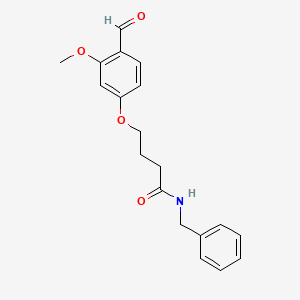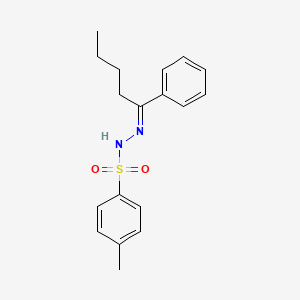![molecular formula C10H18N2 B12061163 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine CAS No. 957494-36-9](/img/structure/B12061163.png)
2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is a heterocyclic compound with the molecular formula C₉H₁₆N₂ This compound is part of the pyrimidoazepine family, characterized by a fused ring structure that includes both pyrimidine and azepine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diketone or ketoester in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated azepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities. It can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its structural similarity to known bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Research has indicated possible applications in developing drugs for neurological conditions, given its ability to interact with specific receptors in the brain.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including the production of polymers and resins.
Mecanismo De Acción
The mechanism by which 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ring structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include neurotransmitter regulation and enzyme inhibition, depending on the specific derivative and application.
Comparación Con Compuestos Similares
1,5-Diazabicyclo[5.4.0]undec-5-ene (DBU): Another heterocyclic compound with a similar ring structure but different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Shares structural similarities but differs in the position of nitrogen atoms and saturation level.
Uniqueness: 2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine is unique due to its specific ring fusion and methyl substitution, which confer distinct chemical and biological properties
Propiedades
Número CAS |
957494-36-9 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
10-methyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C10H18N2/c1-9-5-2-3-7-12-8-4-6-11-10(9)12/h9H,2-8H2,1H3 |
Clave InChI |
LECBQCAPXQUFMD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN2C1=NCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)

![1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)


![1-(1H-Benzo[d][1,2,3]triazol-1-yl)-N,N-dimethylmethanamine--1-(2H-benzo[d][1,2,3]triazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B12061148.png)




